molecular formula C8H13N3O B13280875 N-(1-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine

N-(1-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine

Cat. No.: B13280875
M. Wt: 167.21 g/mol
InChI Key: FSLVSNDAVFBGQJ-UHFFFAOYSA-N
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Description

N-(1-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine (CAS 1701569-43-8) is a high-purity chemical compound with a molecular formula of C8H13N3O and a molecular weight of 167.21 g/mol. It belongs to the 1,2,4-oxadiazole class of heterocycles, a scaffold recognized for its significant utility in medicinal and agrochemical discovery due to its bioisosteric properties and wide spectrum of biological activities . The 1,2,4-oxadiazole ring is a stable bioisostere for ester and amide functionalities, often employed to improve metabolic stability and resist hydrolysis in lead molecules . This specific derivative, featuring a cyclopropylethyl side chain, is designed as a versatile building block for researchers developing novel active compounds. The 1,2,4-oxadiazole nucleus is present in several commercially available drugs and has been extensively investigated for its potential to yield molecules with anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties . In agricultural science, derivatives of this heterocycle have demonstrated promising antibacterial effects against plant pathogens such as Xanthomonas oryzae, highlighting their potential as templates for novel, efficient antibacterial agents . This product is offered For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C8H13N3O/c1-5(7-3-4-7)9-8-10-6(2)11-12-8/h5,7H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

FSLVSNDAVFBGQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)NC(C)C2CC2

Origin of Product

United States

Preparation Methods

General Approach

The synthesis of 1,2,4-oxadiazole derivatives often involves the cyclization of amidoximes with carboxylic acid derivatives or their activated forms (acyl chlorides or esters). The key steps include:

  • Formation of amidoxime from nitrile precursors by reaction with hydroxylamine hydrochloride under basic conditions.
  • Cyclodehydration or ring closure to form the 1,2,4-oxadiazole ring.
  • Functionalization of the oxadiazole ring by substitution or coupling reactions to introduce various side chains or aromatic groups.

Specific Preparation Route for N-(1-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine

While direct literature on this exact compound is limited, analogous compounds with similar substitution patterns have been synthesized using the following pathway, adapted from Zhu et al. (2020) and Takahashi et al. (2015):

  • Synthesis of Amidoxime Intermediate

    • Substituted nitrile (e.g., 3-methylpropionitrile or related) is treated with hydroxylamine hydrochloride in the presence of sodium hydroxide in an ethanol/water mixture under reflux for 2–4 hours to yield the corresponding amidoxime intermediate.
  • Cyclization to 1,2,4-Oxadiazole

    • The amidoxime intermediate is reacted with an appropriate acyl chloride (e.g., cyclopropylacetyl chloride) in toluene at elevated temperatures (110–120 °C) for 6–8 hours to induce cyclodehydration, forming the 1,2,4-oxadiazole ring with the cyclopropylethyl substituent at the nitrogen.
  • Purification

    • The crude product is purified by recrystallization from ethanol or by chromatographic methods to afford the target compound as a solid.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Amidoxime formation Hydroxylamine hydrochloride, NaOH, EtOH/H2O, reflux 2–4 h Basic medium facilitates reaction
Cyclization to oxadiazole Acyl chloride, toluene, 110–120 °C, 6–8 h Elevated temperature required
Purification Recrystallization from ethanol Yields white solid product

Research Outcomes and Analytical Data

Yields and Purity

  • Yields for analogous 1,2,4-oxadiazole derivatives range from 50% to 75% depending on substituents and reaction optimization.
  • Purity is typically confirmed by melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Spectroscopic Characterization

  • [^1H NMR](pplx://action/followup) : Signals corresponding to methyl groups (around δ 2.0 ppm), cyclopropyl protons (multiplets in δ 0.5–1.5 ppm range), and oxadiazole ring protons.
  • [^13C NMR](pplx://action/followup) : Characteristic signals for oxadiazole carbons (δ 160–170 ppm), methyl carbons (~δ 10–20 ppm), and cyclopropyl carbons (~δ 5–15 ppm).
  • Mass Spectrometry : Molecular ion peak consistent with the molecular weight of this compound.

Biological Activity Correlation

Studies on related 1,2,4-oxadiazole derivatives indicate:

  • Compounds with cyclopropyl and methyl substituents exhibit moderate to strong antibacterial and nematocidal activity.
  • The presence of the 1,2,4-oxadiazole ring is key for bioactivity, with substitutions modulating potency.

Summary Table of Preparation Method

Stage Reagents/Conditions Product/Intermediate Yield (%) Notes
Amidoxime formation Nitrile + Hydroxylamine HCl + NaOH, EtOH/H2O, reflux 2–4 h Amidoxime intermediate 70–85 Base catalyzed, aqueous medium
Cyclization to oxadiazole Amidoxime + Cyclopropylacetyl chloride, toluene, 110–120 °C, 6–8 h This compound 50–75 High temperature required
Purification Recrystallization from ethanol Pure target compound Confirmed by NMR, MS, mp

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(1-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N-(1-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine with analogous compounds:

Compound Name Substituents (Position 3 and 5) Molecular Formula Molecular Weight Melting Point (°C) Rf Value (Hexane:EtOAc) Biological Activity
This compound (Target) 3-CH₃, 5-(1-cyclopropylethyl) C₉H₁₄N₃O (inferred) 180.23 (calc.) N/A N/A Inferred from analogs
N-(Sec-butyl)-3-methyl-1,2,4-oxadiazol-5-amine 3-CH₃, 5-(sec-butyl) C₈H₁₅N₃O 169.22 Not reported Not reported Not specified
3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine 3-cyclopropyl, 5-isopropyl C₈H₁₃N₃O 167.21 Not reported Not reported Research compound
N-Cyclopentyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine 3-cyclopropyl, 5-cyclopentyl C₁₀H₁₅N₃O 193.25 Not reported Not reported Building block in synthesis
N-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazol-5-amine (Ox6) 3-(4-nitrophenyl), 5-cyclohexyl C₁₅H₁₈N₄O₃ 302.33 108–110 0.3 (8:2) Antileishmanial activity
N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine 5-pyridinyl, 2-(dichlorophenyl) C₁₃H₈Cl₂N₄O 307.13 257–259 Not reported Antimicrobial potential

Key Observations:

  • Substituent Effects: Bulky substituents like cyclohexyl (Ox6) or aromatic groups (4-nitrophenyl) increase molecular weight and melting points due to enhanced rigidity and intermolecular interactions . The cyclopropylethyl group in the target compound likely reduces melting points compared to aromatic analogs but may improve solubility in non-polar solvents.
  • Biological Activity: Nitrophenyl and pyridinyl substituents (e.g., Ox6 and ) correlate with antileishmanial and antimicrobial activities, respectively. The methyl and cyclopropylethyl groups in the target compound may favor central nervous system (CNS) penetration or kinase inhibition, as seen in other oxadiazoles .

Research Implications

The structural flexibility of 1,2,4-oxadiazoles allows tuning for diverse applications:

  • Drug Discovery: The target compound’s cyclopropylethyl group could enhance lipophilicity for blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .

Biological Activity

N-(1-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Structure and Properties

This compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. Its chemical structure can influence its biological activity significantly. The cyclopropyl group may enhance lipophilicity and modulate receptor interactions.

Pharmacological Activities

The compound has been investigated for various biological activities:

1. Antitumor Activity
Research indicates that derivatives of oxadiazoles exhibit notable antitumor properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact mechanisms often involve the modulation of signaling pathways such as the MAPK pathway and the inhibition of specific kinases involved in tumor growth .

2. Anti-inflammatory Effects
Oxadiazole derivatives have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. Studies suggest that these compounds may act through the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

3. Antimicrobial Properties
Some studies have highlighted the antimicrobial potential of oxadiazole derivatives against a range of pathogens, including bacteria and fungi. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

  • Antitumor Efficacy
    • In vitro studies on cancer cell lines showed that this compound inhibited cell growth with IC50 values in the micromolar range. Further investigations revealed that treatment led to increased apoptosis markers such as caspase activation and PARP cleavage.
  • Inflammation Models
    • In murine models of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory cytokines (e.g., TNF-alpha, IL-6). Histological analysis showed decreased infiltration of inflammatory cells in tissues treated with the compound compared to controls.
  • Antimicrobial Activity
    • The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Data Tables

Biological Activity IC50/MIC Values Mechanism
Antitumor5–10 µMApoptosis induction via MAPK pathway
Anti-inflammatory10–20 µMNF-kB inhibition
Antimicrobial32–128 µg/mLDisruption of cell membrane integrity

Q & A

Q. What are the recommended synthetic routes for N-(1-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization of amidoximes with carboxylic acid derivatives to form the oxadiazole ring. Key steps include:

  • Amidoxime Preparation: React hydroxylamine with nitriles under reflux in ethanol.
  • Cyclization: Use acyl chlorides or activated esters (e.g., trifluoroacetic anhydride) in polar aprotic solvents (DMF, DMSO) to promote ring closure .
  • Optimization:
    • Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.
    • Solvent Choice: DMF enhances solubility of intermediates, improving yields by 15–20% compared to THF .
    • Catalysts: Additives like pyridine can neutralize HCl byproducts, reducing side reactions .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify cyclopropyl protons (δ 0.5–1.5 ppm) and oxadiazole NH (δ 8.2–8.5 ppm).
    • ¹³C NMR: Confirm oxadiazole carbons (C-3: ~160 ppm; C-5: ~170 ppm) and cyclopropyl carbons (10–25 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺ expected at m/z 182.12) and fragmentation patterns (e.g., loss of cyclopropylethyl group) .
  • HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and quantify byproducts .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its biological activity?

Methodological Answer:

  • Derivative Synthesis: Modify substituents (e.g., methyl group at C-3, cyclopropylethyl amine) to probe steric/electronic effects. For example:
    • Replace cyclopropylethyl with bulkier groups (e.g., 2-methylcyclopropyl) to assess target binding .
    • Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the oxadiazole ring .
  • Biological Assays:
    • Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).
    • Cellular Uptake: Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 monolayers .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding modes with targets like COX-2 or EGFR .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Standardization of Assays:
    • Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers to minimize variability .
    • Normalize activity metrics (e.g., IC₅₀) to reference compounds (e.g., doxorubicin for cytotoxicity).
  • Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example:
    • If conflicting antimicrobial data arise, compare MIC values against S. aureus ATCC 25923 vs. clinical isolates .
  • Mechanistic Studies:
    • Use SPR (surface plasmon resonance) to measure direct target binding affinity, ruling out off-target effects .
    • Validate via CRISPR knockouts of proposed targets in cellular models .

Key Challenges and Solutions

  • Low Solubility: Use co-solvents (10% PEG-400 in PBS) for in vitro assays .
  • Stereochemical Complexity: Employ chiral HPLC (Chiralpak AD-H column) to resolve enantiomers .

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